2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
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Overview
Description
2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with an amino group, a methyl group, and a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the borylation of a pyridine derivative using a boronic ester. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in Suzuki-Miyaura cross-coupling, where it forms a carbon-carbon bond with an aryl or vinyl halide in the presence of a palladium catalyst . This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-5-boronic acid pinacol ester: Similar in structure but lacks the N-methyl and carboxamide groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronic ester group but has an aniline instead of a pyridine ring.
Uniqueness
The presence of both an amino group and a boronic ester allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
1257431-69-8 |
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Molecular Formula |
C13H20BN3O3 |
Molecular Weight |
277.1 |
Purity |
95 |
Origin of Product |
United States |
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